7-Hydroxy-4-azaindole-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
7-oxo-1,4-dihydropyrrolo[3,2-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-5-1-2-9-6-4(8(12)13)3-10-7(5)6/h1-3,10H,(H,9,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWGSNWBZFOVAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)NC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Crystallographic Characterization of 7 Hydroxy 4 Azaindole 3 Carboxylic Acid and Derivatives
Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Crystal Packing
Single-crystal X-ray diffraction provides definitive proof of molecular structure and detailed insights into the packing of molecules within a crystal lattice. For 7-azaindole-3-carboxylic acid (a closely related parent compound), a single-crystal X-ray diffraction analysis revealed its specific solid-state conformation and intermolecular interactions. researchgate.net
| Parameter | Value |
|---|---|
| Formula | C8H6N2O2 |
| Space Group | Pca21 |
| a (Å) | 14.247(3) |
| b (Å) | 5.1983(10) |
| c (Å) | 9.871(2) |
| Volume (Å3) | 731.0(2) |
| Z (Molecules per unit cell) | 4 |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a unique "molecular fingerprint." These methods probe the vibrational modes of a molecule, which are sensitive to its geometry, bonding, and intermolecular interactions. Studies on 7-azaindole-3-carboxylic acid have utilized both IR and Raman spectroscopy to characterize its vibrational properties in the solid state. researchgate.net
The analysis is often enhanced by studying isotopically substituted analogs, such as the deuterated derivative of 7-azaindole-3-carboxylic acid. researchgate.net Deuteration of the labile N-H and O-H protons leads to predictable shifts in the vibrational frequencies of the corresponding stretching and bending modes, which aids in the unambiguous assignment of spectral bands. This approach is critical for understanding the dynamics of the hydrogen bonds present in the crystal structure. researchgate.net Furthermore, 7-azaindole (B17877) has been shown to effectively break up the self-aggregation of carboxylic acid dimers through strong, complementary hydrogen bonding, which simplifies spectral analysis. rsc.orgrsc.org
For a precise understanding of the vibrational modes, experimental spectra are often coupled with quantum chemical calculations. A detailed assignment of the observed IR and Raman bands for the related compound 7-azaindole-3-carbaldehyde has been performed using Density Functional Theory (DFT) calculations. researchgate.net These assignments are supported by Potential Energy Distribution (PED) analysis, which quantitatively describes the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode.
For instance, in the 7-azaindole-3-carbaldehyde trimer, the N-H stretching vibration is coupled with C-H stretching modes, while the C=O stretching vibration is a major contributor to a strong band in the IR spectrum. researchgate.net The characteristic bands for the azaindole ring and the carboxylic acid group can be precisely identified through this combined experimental and theoretical approach.
| Vibrational Mode | Experimental Wavenumber (cm-1) | Primary Contribution (from PED) |
|---|---|---|
| N-H stretch | ~3150-3250 | ν(N-H) |
| C=O stretch | 1653 (Raman), 1678 (Raman) | ν(C=O) |
| Ring C=C/C=N stretch | ~1500-1600 | ν(C=C), ν(C=N) |
| Ring breathing | ~934 | Ring deformation |
| C-H out-of-plane bend | ~700-800 | γ(C-H) |
Note: Data is for the closely related compound 7-azaindole-3-carbaldehyde as a representative example.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties
Electronic spectroscopy provides key information on the electronic transitions within a molecule and its subsequent relaxation pathways, such as fluorescence. The 7-azaindole chromophore is known for its interesting photophysical properties, including absorption and emission that are red-shifted compared to tryptophan, making its derivatives useful as fluorescent probes. acs.org
The fluorescence of 7-azaindole is highly sensitive to its environment. acs.org In alcoholic solvents, it can exhibit a dual emission, with a higher energy "normal" fluorescence band and a lower-energy band resulting from an excited-state proton transfer process, often mediated by solvent molecules. acs.org In aqueous solutions, however, a single, smooth fluorescence spectrum is typically observed. acs.orgresearchgate.net
A study on 7-azaindole-3-acetic acid, a structurally similar compound, reported its fluorescence emission maximum at 411 nm. nih.gov Derivatives of 7-hydroxycoumarin-3-carboxylic acid are also well-known for their fluorescent properties, which are applied in developing molecular probes. nih.govrsc.org The 4-hydroxyindole (B18505) fused isocoumarins, another related class, also exhibit fluorescence with good quantum yields. rsc.org
| Compound | Technique | Solvent | Observation | Reference |
|---|---|---|---|---|
| 7-Azaindole | Fluorescence | Methanol (B129727) | Bimodal emission (maxima at 374 nm and 505 nm) | acs.org |
| 7-Azaindole | Fluorescence | Water | Single emission maximum | acs.orgresearchgate.net |
| 7-Azaindole-3-acetic acid | Fluorescence | Not specified | Emission maximum at 411 nm | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation and Dynamic Processes
NMR spectroscopy is indispensable for determining the structure of molecules in solution. Both 1H and 13C NMR provide detailed information about the chemical environment of each nucleus.
For 7-Hydroxy-4-azaindole-3-carboxylic acid, the 1H NMR spectrum is expected to show several characteristic signals. The proton of the carboxylic acid (-COOH) is highly deshielded and typically appears as a broad singlet in the 10-12 ppm region. libretexts.org The N-H proton of the pyrrole (B145914) ring also appears as a broad singlet, often above 10 ppm, as seen in related 7-azaindole derivatives. nih.gov Both of these signals would disappear upon the addition of D2O due to proton-deuterium exchange. The aromatic protons on the bicyclic ring system would appear in the range of approximately 7.0-8.5 ppm. nih.gov
In the 13C NMR spectrum, the carbonyl carbon of the carboxylic acid is a key diagnostic signal, expected in the 160-180 ppm range. libretexts.org The carbons of the azaindole ring would resonate between approximately 105 and 145 ppm, based on data from analogous structures. nih.gov
| Atom | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| -COOH (1H) | 10.0 - 12.0 | Broad singlet, D2O exchangeable libretexts.org |
| N-H (1H) | > 10.5 | Broad singlet, D2O exchangeable nih.gov |
| Aromatic C-H (1H) | 7.0 - 8.5 | Multiple signals with specific splitting patterns nih.gov |
| -COOH (13C) | 160 - 180 | Carbonyl carbon libretexts.org |
| Aromatic C (13C) | 105 - 145 | Ring carbons nih.gov |
Predicted ranges are based on general values for carboxylic acids and specific data for related 7-azaindole derivatives.
Computational Chemistry and Theoretical Investigations of 7 Hydroxy 4 Azaindole 3 Carboxylic Acid Analogs
Density Functional Theory (DFT) Studies for Ground and Excited States
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and properties of 7-azaindole (B17877) derivatives. It offers a balance between computational cost and accuracy, making it suitable for studying relatively large molecules.
Geometry Optimization and Electronic Structure Parameters
DFT calculations are routinely used to determine the optimized molecular geometry of 7-azaindole analogs in their ground and excited states. For instance, studies on related compounds like 4-chloro- and 5-chloro-7-azaindole-3-carbaldehydes have been performed using DFT methods with dispersion corrections, such as B3LYP-D3, PBE0-D3, and ωB97X-D, to accurately predict their molecular structures. mdpi.comresearchgate.net The optimized geometries of indole (B1671886) and four azaindoles have been successfully computed using the B3LYP/6-31G(d) level of theory, showing good agreement with experimental rotational constants where available. mdpi.com
These calculations provide key electronic structure parameters, including bond lengths, bond angles, and dihedral angles. For example, in a study of 5-chloro-7-azaindole-3-carbaldehyde, DFT methods accurately predicted the N1–H1⋅⋅⋅N7′ bond angle in the dimeric structure to be around 172°, which is in good agreement with the experimental value of 165.8(13)°. mdpi.com The electronic structure of various indole and azaindole derivatives has been investigated, providing insights into their stability and reactivity. mdpi.comresearchgate.netnih.gov
Table 1: Comparison of Experimental and DFT Calculated Geometric Parameters for the Intermolecular Hydrogen Bond in a 5-Chloro-7-azaindole-3-carbaldehyde Dimer
| Geometric Parameter | Experimental (X-ray) | B3LYP-D3 | PBE0-D3 | ωB97X-D |
| N1⋅⋅⋅N7 Distance (Å) | 2.8834(14) | 2.898 | 2.870 | Not Reported |
| N1–H1⋅⋅⋅N7′ Angle (°) | 165.8(13) | 172 | 172 | 172 |
Data sourced from a study on 5-chloro-7-azaindole-3-carbaldehyde, as a proxy for the target compound. mdpi.com
Prediction of Vibrational and Electronic Spectra
Theoretical vibrational spectra of 7-azaindole analogs are often calculated using DFT methods to aid in the assignment of experimental infrared (IR) and Raman spectra. A comparative analysis of experimental and theoretical vibrational spectra for 4-chloro- and 5-chloro-7-azaindole-3-carbaldehydes revealed significant differences primarily attributed to the orientation of the aldehyde group. mdpi.com The vibrational frequencies for these and other similar compounds are typically scaled to compensate for the approximations inherent in the theoretical methods. mdpi.comnih.govnih.gov
Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov It has been employed to calculate the excitation energies and oscillator strengths of indole and four azaindoles. mdpi.com These theoretical predictions are valuable for interpreting experimental spectra and understanding the electronic transitions within the molecules. For example, TD-DFT calculations have been used to predict the UV-vis spectrum of indole-3-carboxylic acid, with the results showing good agreement with experimental data. researchgate.net
Elucidation of Reaction Mechanisms and Transition States
DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving 7-azaindole derivatives. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and transition states. For instance, DFT has been used to investigate the cycloaddition reaction of aziridine (B145994) with CO2 in the presence of 7-azaindole as an organocatalyst, revealing that the catalyzed reaction has a significantly lower energy barrier compared to the non-catalyzed one. researchgate.net
Furthermore, DFT and TD-DFT calculations have been employed to rationalize the reaction intermediates and their electronic transitions in the Chan-Lam cross-coupling reaction for the N-arylation of 7-azaindole. nih.gov The study of the excited-state tautomerization of 7-azaindole in methanol (B129727) has also been a subject of theoretical investigation, with systematic quantum mechanical calculations performed to understand the solvent's effect on the reaction mechanism. elsevierpure.comresearchgate.net These studies provide a detailed atomistic view of the reaction pathways, which is often difficult to obtain through experimental means alone. nih.gov
Analysis of Intermolecular Interactions and Hydrogen Bonding Motifs
The non-covalent interactions, particularly hydrogen bonding, play a crucial role in the structure and function of 7-azaindole derivatives. DFT calculations, often combined with methods like Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory, are used to characterize these interactions. nih.govmdpi.com
Studies on chloro-7-azaindole-3-carbaldehydes have shown that these molecules form dimers in the crystal lattice via strong N1–H1⋅⋅⋅N7′ hydrogen bonds. mdpi.comresearchgate.net The stability of these dimers and the nature of the hydrogen bonds have been analyzed using DFT. The charge transfer delocalization interaction has been identified as a key factor in stabilizing the intermolecular hydrogen bonds in 7-azaindole complexes with methanol. nih.gov The self-assembly of benzodi-7-azaindole molecules on a gold surface is driven by intermolecular hydrogen bonding, leading to highly organized linear structures. acs.org The interaction of carboxylic acids with solvents like DMSO has also been studied using quantum chemical methods to understand the nature of the hydrogen bonding. mongoliajol.info
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational landscape of flexible molecules and to explicitly model the effects of the solvent environment. For 7-azaindole derivatives, MD simulations have been employed to investigate their binding stability with biological targets. nih.govnih.gov These simulations can reveal how the ligand adapts its conformation within a binding pocket and how solvent molecules mediate the interactions.
MD simulations have also been crucial in studying the dynamics of chemical processes. For example, ab initio MD simulations have been used to study the excited-state hydrogen transfer of 7-azaindole in a water solution, showing an asynchronous hydrogen transfer mechanism. elsevierpure.com Such simulations provide detailed insights into the role of the solvent in chemical reactivity and can capture dynamic effects that are not accessible through static DFT calculations. The binding of 7-azaindole derivatives to biological targets like the SARS-CoV-2 spike protein-hACE2 interface has been shown to cause alterations in the structural dynamics of the proteins, ultimately affecting their binding affinity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is widely used in drug discovery to predict the activity of new compounds and to guide lead optimization. nih.gov
Several QSAR studies have been performed on 7-azaindole derivatives to understand their anticancer and other biological activities. citedrive.comnih.govresearchgate.net For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to a dataset of azaindole derivatives as Aurora B kinase inhibitors. nih.gov The resulting models provided insights into the structural requirements for enhanced inhibitory potency. Similarly, 2D-QSAR models have been developed for indole derivatives to predict their antioxidant activity. mdpi.comresearchgate.net These QSAR models, often combined with molecular docking studies, are valuable tools for the rational design of new, more potent 7-azaindole-based therapeutic agents. researchgate.net
Molecular Docking Studies for Ligand-Target Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand and its target protein at the molecular level. For analogs of 7-hydroxy-4-azaindole-3-carboxylic acid, docking studies have been instrumental in elucidating their binding modes and predicting their affinity for various biological targets.
The 7-azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of mimicking the purine (B94841) or indole nucleus and forming key hydrogen bond interactions with protein targets. nih.gov This ability is often central to the biological activity of its derivatives.
Several studies have explored the docking of 7-azaindole analogs into the binding sites of various proteins implicated in cancer and other diseases:
DEAD-box Helicase 3 (DDX3): A novel 7-azaindole derivative, {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]}, was designed and docked into the adenosine-binding pocket of the DDX3 protein (PDB ID: 2I4I). The analysis revealed a strong binding affinity with a docking score of -7.99 kcal/mol. The stability of the complex was attributed to hydrogen bonds and π-interactions with key residues Tyr200 and Arg202 within the Q-motif of the protein. nih.gov
Colony-Stimulating Factor 1 Receptor (CSF-1R): In a study focused on developing new anticancer agents, a series of 7-azaindole analogs were designed. Molecular docking was used to screen these compounds against CSF-1R. One compound, 5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}pyrimidin-2-amine (compound P1), was identified as having the strongest interaction with the receptor. nih.gov
Poly (ADP-ribose) Polymerase (PARP): Novel synthesized 7-azaindole analogs were evaluated as potential PARP inhibitors. Molecular docking studies indicated that these compounds could bind effectively to the PARP enzyme (PDB IDs: 6NRH and 6NRF), suggesting their potential as anticancer agents. ijper.org
Epidermal Growth Factor Receptor (EGFR): A series of 7-azaindole-1,2,3-triazole derivatives were synthesized and docked into the ATP binding site of the EGFR tyrosine kinase (PDB ID: 1M17). One promising compound formed hydrogen bonds with Met769 and Lys721, along with a π-sulfur interaction with Met742, indicating a stable binding mode. researchgate.net
The consistent finding across these studies is the crucial role of the 7-azaindole core in establishing interactions within the hinge region of kinase domains or the binding sites of other enzymes. The nitrogen at position 7 frequently acts as a hydrogen bond acceptor, while the pyrrole (B145914) -NH group can act as a hydrogen bond donor, anchoring the ligand in the active site. nih.gov
Table 1: Molecular Docking Results for 7-Azaindole Analogs
| Compound/Analog | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]} | DDX3 (2I4I) | -7.99 | Tyr200, Arg202 nih.gov |
| Compound P1 | CSF-1R | Not Specified | Not Specified nih.gov |
| 7-Azaindole-1,2,3-triazol-N-benzamide derivative (5b) | EGFR Tyrosine Kinase (1M17) | Not Specified | Met769, Lys721, Met742 researchgate.net |
In Silico Prediction of Metabolism and ADME Properties (Non-Clinical Context)
Beyond predicting binding affinity, computational methods are vital for assessing the drug-like properties of compounds. In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) provides an early-stage evaluation of a molecule's pharmacokinetic profile. This non-clinical assessment helps in identifying potential liabilities, such as poor absorption or rapid metabolism, that could hinder a compound's development.
For 7-azaindole derivatives, understanding their metabolic fate is particularly important. Predictive software like MetaSite can be used to identify the most probable sites of metabolism on a molecule. nih.gov For a series of 3,5-disubstituted-7-azaindoles, metabolism was identified as a key challenge, with high intrinsic clearance observed in human liver microsome (HLM) assays. nih.gov Computational predictions pointed towards oxidation at the substituents on the 7-azaindole core as the likely metabolic pathway. nih.gov
General ADME properties that are typically evaluated in silico include:
Absorption: Parameters like topological polar surface area (TPSA) and percentage absorption (%ABS) are calculated. For instance, the percentage of absorption can be estimated using the formula: %ABS = 109 – (0.345 × TPSA). nih.gov Compounds with good oral absorption typically have a TPSA of less than 140 Ų.
Distribution: Lipophilicity (logP) and aqueous solubility are key predictors of how a compound will distribute throughout the body. The ability to cross the blood-brain barrier is another critical parameter for compounds targeting the central nervous system.
Metabolism: The primary sites of metabolism by cytochrome P450 (CYP) enzymes are predicted. The indole ring is susceptible to hydroxylation. nih.gov Shifting the nitrogen position within the bicyclic core, such as from an indole to a 7-azaindole, can alter metabolic reactivity. It has been suggested that the 7-azaindole scaffold may lead to lower metabolic reactivity compared to other indole isomers. researchgate.net
Excretion: Predictions related to how the compound and its metabolites are eliminated from the body.
Drug-likeness: Evaluation based on rules such as Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it has a molecular weight under 500 Da, a logP less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. nih.gov
Table 2: Representative In Silico ADME Parameters and Their Significance
| Parameter | Significance | Typical Range for Good Drug-likeness |
|---|---|---|
| Molecular Weight (MW) | Affects diffusion and absorption | < 500 Da |
| logP (Lipophilicity) | Influences absorption, distribution, and metabolism | -0.4 to +5.6 |
| Topological Polar Surface Area (TPSA) | Predicts intestinal absorption and BBB penetration | < 140 Ų |
| Hydrogen Bond Donors (HBD) | Affects membrane permeability | ≤ 5 |
| Hydrogen Bond Acceptors (HBA) | Affects membrane permeability | ≤ 10 |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]} |
| 5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}pyrimidin-2-amine |
Academic Applications of 7 Hydroxy 4 Azaindole 3 Carboxylic Acid and Its Derivatives As Molecular Scaffolds in Biochemical and Chemical Biology Research
Rational Design and Synthesis of Kinase Inhibitors
The 7-azaindole (B17877) scaffold is a well-established and versatile framework in the design of kinase inhibitors. researchgate.netfrontiersin.org Its structural similarity to the adenine (B156593) component of ATP allows it to effectively mimic the natural ligand and bind to the ATP-binding site of kinases, a crucial function for this class of enzymes. nih.gov This has led to its widespread use in fragment-based drug discovery (FBDD) and as a core component in many multi-targeted kinase inhibitors (MTKIs). nih.govnih.gov Researchers leverage this scaffold to design potent and selective inhibitors for various oncogenic kinases involved in tumorigenesis and angiogenesis. nih.gov Synthetic strategies are often modular, allowing for systematic diversification at multiple positions of the azaindole ring to explore structure-activity relationships thoroughly. nih.gov
Hinge Region Binding Interactions and Structural Insights
The 7-azaindole moiety is an exceptional hinge-binding motif, a key interaction zone within the ATP-binding pocket of kinases. researchgate.netfrontiersin.org It typically forms two crucial hydrogen bonds with the backbone of the hinge region: the pyridine (B92270) nitrogen atom acts as a hydrogen bond acceptor, while the pyrrole (B145914) N-H group serves as a hydrogen bond donor. mdpi.com This bidentate interaction anchors the inhibitor in the active site. nih.gov
X-ray crystallography studies have revealed different binding orientations of the 7-azaindole scaffold, which are generally classified into two main modes mdpi.com:
Normal Binding Mode: This is the most frequently observed orientation, where the azaindole ring forms hydrogen bonds with the backbone amide of one hinge amino acid residue and the carbonyl oxygen of another (typically at positions GK+3 and GK+1, respectively, relative to the gatekeeper residue). mdpi.com
Flipped Binding Mode: In this orientation, the azaindole moiety is rotated approximately 180 degrees. This mode is often seen in derivatives with substitutions at the C2 position of the azaindole ring, which would otherwise cause steric clashes in the "normal" mode. An example is the JAK3 inhibitor Decernotinib (VX-509), whose 7-azaindole core binds to the hinge region of JAK2 (used as a surrogate) in a "flipped" orientation.
Structure-Activity Relationship (SAR) Studies for In Vitro Potency and Selectivity
Structure-Activity Relationship (SAR) studies are fundamental to optimizing the potency and selectivity of 7-azaindole-based inhibitors. Research has shown that even minor structural modifications can lead to significant changes in activity.
For JAK2 inhibitors , SAR studies on 3,4-ring fused 7-azaindoles, synthesized via Pictet-Spengler condensation, revealed that varying the substituted benzaldehyde (B42025) components led to a series of potent inhibitors. In another series, overlaying the binding modes of a C-3 aryl-7-azaindole and an aryl purine (B94841) hit suggested that creating a more rigid, bridged macrocycle could enhance inhibitory activity. This led to the design of seven- and eight-membered ring-fused compounds, with derivative 97 showing potent inhibition of JAK2 (IC50 = 1 nM) and JAK3 (IC50 = 5 nM).
In the development of Pim kinase inhibitors , modulation of physicochemical properties by modifying substituents on the azaindole core was crucial for solving issues with hERG liability and improving cell permeability. This lead optimization effort resulted in compound 17 , which demonstrated tumor growth inhibition in a mouse model.
For CDC7 inhibitors , SAR exploration of N-substituted azaindoles led to the identification of 7-azaindole 37 as a lead compound, complementing a previously developed 5-azaindole (B1197152) series. Further studies on azaindole-pyrimidinone scaffolds showed that a lack of substitution on the pyrrole nitrogen was essential for enhanced activity.
Systematic SAR analysis of PI3Kγ inhibitors based on a 7-azaindole isoindolinone scaffold generated a large volume of data that guided optimization. This led to the discovery of compounds with cellular IC50 values as low as 0.040 μM while maintaining over 300-fold selectivity against other class I PI3K isoforms. nih.gov
Exploration of Specific Protein Kinase Targets (e.g., BRAF, c-Met, Pim, CDC7, JAK2, CDK9/Cyclin T, Haspin)
The 7-azaindole scaffold has been successfully employed to generate inhibitors against a diverse range of specific protein kinases.
BRAF: The FDA-approved melanoma drug Vemurafenib (Zelboraf) was developed from a 7-azaindole fragment using structure-based design and is a potent inhibitor of the B-RAF serine-threonine kinase. researchgate.netnih.gov
c-Met: ATP-competitive inhibitors of c-Met kinase have been developed using the 4-azaindole (B1209526) scaffold. Compound 59 , a 2,3-diaryl-4-azaindole, inhibited c-Met with an IC50 of 40 nM. Additionally, N-nitrobenzenesulfonyl-4-azaindole derivatives 62 and 63 were identified as c-Met inhibitors with IC50 values of 70 nM and 20 nM, respectively.
Pim Kinases: N-substituted 7-azaindoles have been discovered as promising pan-PIM kinase inhibitors. Following lead optimization to improve metabolic stability, compound PIM447 entered clinical trials for hematological malignancies.
CDC7: Several classes of 7-azaindole derivatives have been designed as inhibitors of Cell Division Cycle 7 (Cdc7) kinase. Thio-derivative 51 was identified as a potent inhibitor with an IC50 of 9 nM for Cdc7, though it showed some cross-reactivity with CDK9 (IC50 = 15 nM). Another series based on an azaindole-chloropyridine core also yielded potent Cdc7 inhibitors.
JAK2: Derivatives of 7-azaindole have been developed as potent inhibitors of Janus kinase 2 (JAK2). A macrocyclic azaindole derivative, compound 97 , exhibited an IC50 of 1 nM against JAK2 and was effective in an in vivo leukemia model.
CDK9/Cyclin T: Optimization of an azabenzimidazole screening hit led to the discovery of 7-azaindoles as highly potent and selective inhibitors of CDK9. The thio-derivative 51 , primarily a Cdc7 inhibitor, also showed activity against CDK9 with an IC50 of 15 nM.
Haspin: The 7-azaindole scaffold has been identified as privileged for producing inhibitors of Haspin kinase. nih.gov Research into 7-azaindole-coumaranone hybrids identified a potent Haspin inhibitor with an IC50 value of 0.15 μM. nih.gov The small molecule 5-iodotubercidin, which contains a related pyrrolo[2,3-d]pyrimidine core, is also a potent Haspin inhibitor.
Interactive Table of Selected 7-Azaindole Kinase Inhibitors
Development of Other Enzyme Inhibitors (In Vitro Biochemical Assays)
Beyond kinases, the 7-hydroxy-4-azaindole-3-carboxylic acid scaffold and its relatives have been instrumental in the development of inhibitors for other classes of enzymes, as evaluated in in vitro biochemical assays.
HIV-1 Integrase Inhibition Research
The 7-azaindole framework has been a fruitful starting point for the discovery of novel inhibitors of HIV-1 integrase, an essential enzyme for viral replication. Initial screening efforts identified azaindole carboxylic acids with modest activity (IC50 = 0.95–7.35 μM). Further research focused on optimizing these initial hits.
A key development was the conversion of the carboxylic acid moiety to a hydroxamic acid, which resulted in a significant 40-fold improvement in potency in enzymatic assays. Several 4-fluorobenzyl substituted azaindole hydroxamic acids demonstrated potent antiviral activities in cell-based assays, presenting a structurally simple scaffold for further development of novel HIV-1 integrase inhibitors. While these azaindole hydroxamic acids were potent, they were also found to be stable against oxidative metabolism but were cleared quickly via glucuronidation. Subsequent work focused on introducing polar groups to the azaindole core to alter physical properties and reduce clearance rates without significantly impacting antiviral activity.
Acrosin Inhibitor Development
The 7-azaindole scaffold has also been identified as a basis for the development of novel inhibitors targeting human acrosin, a serine protease crucial for fertilization. researchgate.net Acrosin is considered an ideal target for developing new non-hormonal contraceptive agents. researchgate.net
Based on a 3D model of human acrosin, a series of 7-azaindole derivatives were designed, synthesized, and evaluated for their inhibitory activity in vitro. researchgate.net Several of these compounds, including 7a, 7i, 7j, 7k, and 7n , demonstrated high inhibitory activity against human acrosin, providing a foundation for further investigation into this class of potential contraceptives. researchgate.net
Influenza Endonuclease Inhibitors
The influenza virus's RNA-dependent RNA polymerase, specifically its acidic N-terminal (PAN) endonuclease domain, is a key target for antiviral drug development. escholarship.orgnih.gov This enzyme contains a dinuclear manganese ion (Mn2+) active site essential for its function in viral replication. escholarship.orgnih.gov Consequently, small-molecule inhibitors are often designed to include metal-binding pharmacophores (MBPs) that can effectively chelate these metal ions, thereby inactivating the enzyme. escholarship.orgnih.gov
The core principle behind these inhibitors is the strategic positioning of atoms that can coordinate with the manganese ions in the enzyme's active site. mdpi.com The this compound structure is a promising candidate for such a role. The hydroxyl group and the carboxylic acid moiety, in conjunction with the nitrogen atom of the pyridine ring, can form a tridentate chelation motif. This is analogous to the design of other heterocyclic inhibitors, such as those based on hydroxypyridinone scaffolds, where a carboxylic acid group is replaced with various metal-binding isosteres (MBIs) to fine-tune the molecule's physicochemical properties and binding affinity. escholarship.orgresearchgate.net
Research into hydroxypyridinone derivatives has shown that replacing the carboxylic acid oxygen with other atoms, like nitrogen, can influence the binding mode and inhibitory potency. escholarship.org For instance, certain isosteres create a rigid, cyclized structure through hydrogen bonding with water, which provides conformational stability without requiring a more complex synthetic bicycle. escholarship.org The this compound scaffold offers a similar potential for creating potent and specific interactions within the PAN endonuclease active site, making it an attractive starting point for the design of novel influenza therapeutics.
Inhibition of Bacterial Enzymes (e.g., DprE1 for Antitubercular Research)
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a vital enzyme for Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). nih.govnih.gov DprE1 plays a crucial role in the biosynthesis of essential cell wall components like arabinogalactan (B145846) and lipoarabinomannan. nih.govacs.org Its location in the periplasm makes it a highly vulnerable and attractive target for new anti-TB drugs, especially with the rise of multidrug-resistant strains. nih.govacs.org
The 4-azaindole core is a key feature in a known class of DprE1 inhibitors. nih.govnih.gov For example, the inhibitor TBA-7371 utilizes this scaffold. nih.gov Docking studies have revealed that the 4-azaindole moiety binds within a large substrate-binding cavity, where it engages in π-π stacking interactions with the flavin adenine dinucleotide (FAD) cofactor of the DprE1 enzyme. nih.gov This has spurred the design and synthesis of numerous derivatives.
In one study, a library of 40 azaindole derivatives was used to develop a pharmacophore model for screening potential DprE1 inhibitors. nih.gov This computational approach successfully identified new hit compounds with high predicted activity. nih.gov In other research, a scaffold-hopping strategy was employed where the azaindole core of TBA-7371 was replaced with other heterocyclic systems, like benzomorpholine, to create novel reversible inhibitors with potent antimycobacterial activity. nih.gov These studies highlight the established importance of the azaindole scaffold in DprE1 inhibition and underscore the potential of this compound and its derivatives as candidates for developing new antitubercular agents.
Table 1: Research on Azaindole Derivatives as DprE1 Inhibitors
| Study Focus | Approach | Key Finding | Reference |
|---|---|---|---|
| Pharmacophore Modeling | In-silico screening using 40 azaindole derivatives | Development of a 3D-QSAR model to predict inhibitory activities and identify new hits. | nih.gov |
| Scaffold Hopping | Replacement of the azaindole core in TBA-7371 with a benzomorpholine core | Identification of compound B18, a potent and reversible DprE1 inhibitor with activity against drug-resistant TB strains. | nih.gov |
| General Review | Analysis of various DprE1 inhibitor classes | DprE1 is a validated, druggable target for both covalent and non-covalent inhibitors. | acs.org |
Applications in Chemical Biology as Probes and Tools
In chemical biology, small molecules serve as powerful tools to probe and understand complex biological systems. Heterocyclic compounds, such as derivatives of this compound, are well-suited for this role due to their structural rigidity, synthetic tractability, and ability to be functionalized.
One key application is the development of molecular probes to investigate protein-ligand interactions. For instance, the 4-hydroxy-1,2,3-triazole moiety, which shares features with the subject compound, has been used as a bioisostere of a carboxylic acid to create novel scaffolds for probing the binding site of the γ-aminobutyric acid (GABA) receptor. nih.gov This approach allows for the systematic exploration of a target's active site and the development of new ligands with tailored pharmacological profiles. nih.gov
Furthermore, derivatives of similar heterocyclic carboxylic acids have been developed as tools to modulate cellular processes. For example, lipophilic esters of 7-hydroxycoumarin-3-carboxylic acid act as potent uncouplers of oxidative phosphorylation in mitochondria. nih.gov These compounds serve as chemical tools to study mitochondrial function and its role in various pathologies. nih.gov The this compound scaffold, with its inherent fluorescence potential and capacity for modification, represents a versatile platform for creating a wide range of chemical probes and tools for biological research.
Role as Precursors in the Synthesis of Complex Heterocyclic Systems
The 7-azaindole framework is a privileged structure in medicinal chemistry, serving as the core of several clinically approved drugs. nsf.gov As such, methods for its synthesis and its use as a precursor for more complex molecules are of great importance. This compound is a functionalized version of this core, making it a valuable starting material for chemical synthesis.
The synthesis of substituted 7-azaindoles and their reduced 7-azaindoline counterparts can be challenging but offers a pathway to diverse molecular architectures. nsf.gov A notable one-pot method involves the reaction of 2-fluoro-3-methylpyridine (B30981) with various aldehydes. nsf.gov This reaction's selectivity can be controlled by the choice of base, yielding either 7-azaindolines or, through a subsequent dehydrogenation step, 7-azaindoles. nsf.gov This demonstrates how the core azaindole structure can be constructed and then serve as a template for further elaboration. nsf.gov
The functional groups on this compound—the hydroxyl, carboxylic acid, and the heterocyclic ring itself—provide multiple reactive handles for further chemical transformations. These sites allow for the attachment of different substituents and the construction of fused ring systems, leading to the creation of libraries of complex heterocyclic compounds for screening in drug discovery and other applications. The utility of related heterocyclic precursors, such as aziridine-2-carboxylic esters and 7-aminocephalosporanic acid (7-ACA), in building complex molecules further illustrates the foundational role that scaffolds like this compound play in modern organic synthesis. nih.govru.nl
Emerging Trends and Future Directions in 7 Hydroxy 4 Azaindole 3 Carboxylic Acid Research
While direct research focused exclusively on 7-Hydroxy-4-azaindole-3-carboxylic acid is nascent, the broader 7-azaindole (B17877) scaffold is a subject of intense investigation, offering a clear projection of future research trajectories. The trends observed for the parent structure and its derivatives provide a roadmap for exploring the potential of this specific compound. Azaindoles are bioisosteres of indoles and are considered "privileged structures" in medicinal chemistry due to their ability to modulate properties like solubility and target binding. nih.gov The strategic placement of a nitrogen atom in the six-membered ring distinguishes its physicochemical properties from indole (B1671886), often enhancing pharmacological profiles. nih.govnih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing 7-Hydroxy-4-azaindole-3-carboxylic acid?
- Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization of precursor alkynylpyridines. For example, trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) have been used to cyclize 3-alkynyl-2-aminopyridines under reflux conditions . Alternative approaches include Sonogashira coupling of halogenated pyridines followed by cyclization with bases like potassium hydride or cesium t-butoxide . Optimization of reaction time (24–72 hours) and temperature (70–80°C) is critical for yield improvement.
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store the compound in a cool, dry environment (≤25°C) away from heat and moisture. Incompatible materials include strong acids/alkalis and oxidizing/reducing agents. Use inert, airtight containers to prevent degradation . Stability under recommended conditions is confirmed by periodic NMR or FTIR analysis to detect hydrolysis or oxidation byproducts.
Q. What analytical techniques are suitable for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm the azaindole core and carboxylic acid group.
- High-Resolution Mass Spectrometry (HRMS) : GC-HRMS or UHPLC-HRMS for molecular weight validation .
- Fourier Transform Infrared Spectroscopy (FTIR) : To identify functional groups (e.g., O–H stretch at ~2500–3300 cm⁻¹ for carboxylic acid) .
- X-ray Crystallography : For crystallinity and absolute configuration determination if single crystals are obtainable.
Advanced Research Questions
Q. How can synthesis yields of this compound be optimized under acidic conditions?
- Methodological Answer :
- Catalyst Screening : Test Brønsted acids (e.g., H2SO4, HCl) versus Lewis acids (e.g., InCl3) to compare cyclization efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) may enhance reaction rates compared to non-polar solvents.
- Substituent Effects : Electron-withdrawing groups on the pyridine ring can accelerate cyclization kinetics .
- Yield Monitoring : Use HPLC or LC-MS to track intermediate conversion and adjust reaction time/temperature dynamically.
Q. How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial efficacy)?
- Methodological Answer :
- Standardized Assays : Replicate testing against reference strains (e.g., Cryptococcus neoformans for antifungal activity) using protocols from Clinical and Laboratory Standards Institute (CLSI) guidelines .
- Control Variables : Ensure consistent compound purity (≥95% by HPLC) and solvent (e.g., DMSO concentration ≤1% to avoid cytotoxicity).
- Dose-Response Curves : Perform triplicate experiments with MIC/MBC endpoints to account for biological variability .
Q. Are computational methods viable for predicting the reactivity of this compound in drug design?
- Methodological Answer :
- Density Functional Theory (DFT) : Model the electron density of the carboxylic acid group to predict nucleophilic/electrophilic sites .
- Molecular Docking : Screen against target proteins (e.g., bacterial topoisomerases) using software like AutoDock Vina to prioritize synthetic analogs .
- QSAR Modeling : Correlate substituent effects (e.g., methyl or fluoro groups) with bioactivity data to guide structural modifications .
Key Considerations for Researchers
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
